molecular formula C15H23N3O2 B1612607 tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate CAS No. 273727-52-9

tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate

Cat. No. B1612607
Key on ui cas rn: 273727-52-9
M. Wt: 277.36 g/mol
InChI Key: UDZIMDHNXUCYAC-UHFFFAOYSA-N
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Patent
US06552022B1

Procedure details

A solution of [4-(4-benzyl-piperazine-1-yl)-phenyl)-carbamic acid tert-butyl ester (43.5 g) in EtOH (1 L) containing Pd/C 10% (4 g) was hydrogenated at room temperature. After 72 hours, the catalyst was removed by filtration and the filtrate was evaporated under reduced pressure. The oily residue was then purified by flash chromatography eluting with AcOEt/isopropylamine (90/10) and the solid obtained was recristallized from AcOEt to give the title compound (17.5 g) as white crystals.
Name
[4-(4-benzyl-piperazine-1-yl)-phenyl)-carbamic acid tert-butyl ester
Quantity
43.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:27])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][N:17](CC3C=CC=CC=3)[CH2:16][CH2:15]2)=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].CCOC(C)=O>CCO.[Pd]>[C:1]([O:5][C:6](=[O:27])[NH:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]2)=[CH:12][CH:13]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
[4-(4-benzyl-piperazine-1-yl)-phenyl)-carbamic acid tert-butyl ester
Quantity
43.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)N1CCN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue was then purified by flash chromatography
WASH
Type
WASH
Details
eluting with AcOEt/isopropylamine (90/10)
CUSTOM
Type
CUSTOM
Details
the solid obtained

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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